![molecular formula C12H10ClNO2S2 B1461977 {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1050151-05-7](/img/structure/B1461977.png)
{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
描述
“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is an organic compound that belongs to the group of thiazoles. It has a molecular weight of 299.8 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” includes a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The InChI code for this compound is 1S/C12H10ClNO2S2/c13-9-3-1-8 (2-4-9)6-17-12-14-10 (7-18-12)5-11 (15)16/h1-4,7H,5-6H2, (H,15,16) .
Physical And Chemical Properties Analysis
“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid compound with a molecular weight of 299.8 . The compound’s IUPAC name is {2- [ (4-chlorobenzyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid .
科学研究应用
Antioxidant Applications
Thiazole derivatives, including compounds like “{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid”, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radicals, which can lead to chronic diseases and aging. The unique structure of thiazole compounds allows them to act as free radical scavengers, thereby reducing oxidative damage .
Analgesic and Anti-inflammatory Applications
The analgesic (pain-relieving) and anti-inflammatory effects of thiazole derivatives are well-documented. These compounds can interfere with the body’s pain pathways and inflammatory responses, making them potential candidates for the development of new painkillers and anti-inflammatory drugs .
Antimicrobial and Antifungal Applications
Thiazole derivatives exhibit significant antimicrobial and antifungal activities. Their mechanism of action often involves disrupting the cell wall synthesis of pathogens or interfering with their protein synthesis. This makes them valuable in the research for new treatments against resistant strains of bacteria and fungi .
Antiviral Applications
Research has shown that thiazole compounds can have antiviral effects, particularly against HIV. They may work by inhibiting enzymes that are essential for the replication of viruses, offering a pathway for the development of novel antiviral drugs .
Neuroprotective Applications
Neuroprotection is an important field of study, especially in the context of neurodegenerative diseases. Thiazole derivatives have shown promise in protecting neuronal cells from damage, potentially through antioxidant mechanisms or by modulating neurotransmitter systems .
Antitumor and Cytotoxic Applications
Some thiazole derivatives have been found to exhibit antitumor and cytotoxic activities. They can induce apoptosis (programmed cell death) in cancer cells or inhibit the proliferation of these cells. This is particularly important in the search for new chemotherapeutic agents .
Anti-Helicobacter pylori Applications
The compound has shown potential in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer. It may offer an alternative to traditional antibiotics, especially in cases where resistance to standard treatments has developed .
Urease Inhibitory Applications
Urease is an enzyme that can contribute to the pathogenesis of certain diseases. Thiazole derivatives have been evaluated for their ability to inhibit urease, which could lead to new treatments for conditions such as urinary tract infections and gastric ulcers .
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It has been suggested that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid may also influence a range of biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
属性
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c13-9-3-1-2-8(4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOGSOSJIWFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



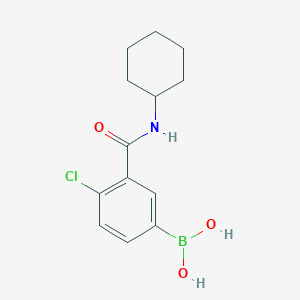
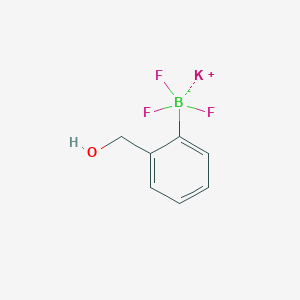
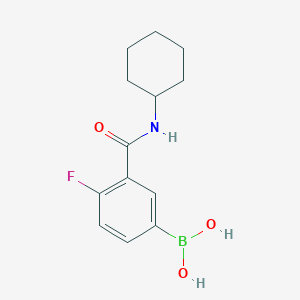
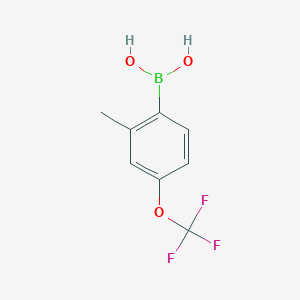
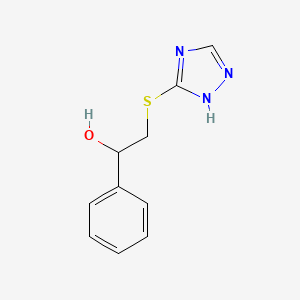
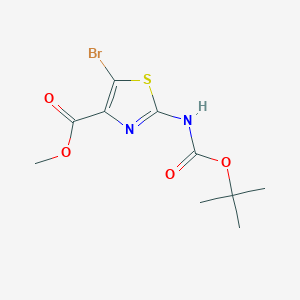
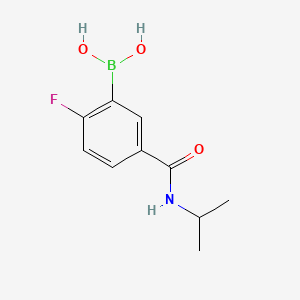

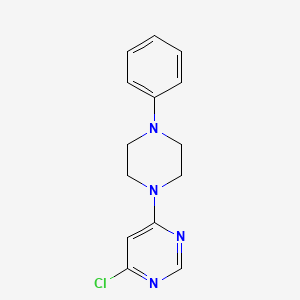

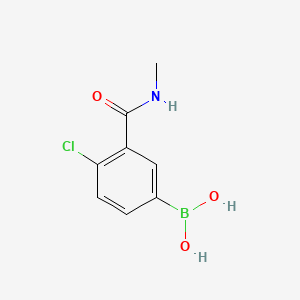
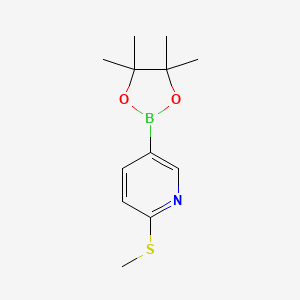
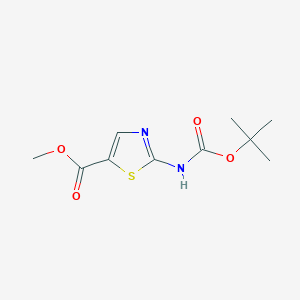
![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)